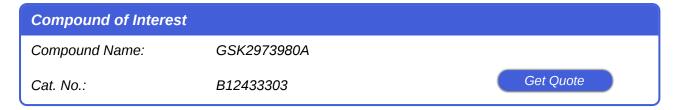


# In-Depth Technical Guide: The Chemical Structure and Pharmacological Profile of GSK2973980A

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**GSK2973980A** is a potent and highly selective inhibitor of the enzyme Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). With the chemical formula C25H19F5N4O4, this small molecule has demonstrated significant potential in preclinical models for the treatment of metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative pharmacological data, and detailed experimental protocols related to **GSK2973980A**, serving as a vital resource for researchers in the field of metabolic disease and drug development.

## **Chemical Structure and Properties**

**GSK2973980A** is a complex synthetic molecule with the IUPAC name (S)-2-(6-(5-(3-(3,4-difluorophenyl))) ureido) pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl) acetic acid. Its identity is confirmed by a CAS Registry Number of 1414797-35-5.

Table 1: Chemical and Physical Properties of GSK2973980A



Property	Value
Molecular Formula	C25H19F5N4O4
IUPAC Name	(S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
CAS Registry Number	1414797-35-5

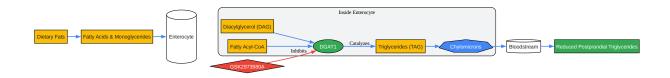
### **Mechanism of Action and Signaling Pathway**

**GSK2973980A** exerts its pharmacological effect through the potent and selective inhibition of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the metabolic pathway of triglyceride synthesis, catalyzing the final and committed step: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG). This process is particularly crucial in the small intestine for the absorption of dietary fats.

Following the digestion of dietary fats into fatty acids and monoglycerides, these molecules are taken up by enterocytes. Inside the enterocytes, they are re-esterified to form triglycerides. These newly synthesized triglycerides are then packaged into large lipoprotein particles called chylomicrons, which are secreted into the lymphatic system and subsequently enter the bloodstream to deliver lipids to various tissues.

By inhibiting DGAT1 in the enterocytes, **GSK2973980A** effectively blocks the synthesis of triglycerides, leading to a reduction in the formation and secretion of chylomicrons. This, in turn, results in a decrease in the level of triglycerides in the blood, particularly after a meal (postprandial hyperlipidemia).





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**Figure 1.** Signaling pathway of DGAT1 inhibition by **GSK2973980A** in intestinal enterocytes.

## **Quantitative Pharmacological Data**

**GSK2973980A** has been demonstrated to be a highly potent and selective inhibitor of DGAT1. Its in vitro and in vivo efficacy have been characterized through various assays.

Table 2: In Vitro Potency and Selectivity of GSK2973980A

Assay	Target	IC50
Enzymatic Assay	Human DGAT1	3 nM
Cell-Based Assay	C2C12 cells	77 nM
Selectivity vs.	Human DGAT2	>10 µM
Human ACAT1	>10 μM	
Human ACAT2	>10 μM	_

Table 3: Pharmacokinetic Profile of GSK2973980A in Mice



Parameter	Value
Dose	10 mg/kg (oral)
Cmax (Maximum Concentration)	1.5 μΜ
Tmax (Time to Cmax)	2 hours
AUC (Area Under the Curve)	8.5 μM*h
Bioavailability	30%

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the evaluation of **GSK2973980A**.

#### **DGAT1 Enzymatic Inhibition Assay**

This assay quantifies the in vitro potency of **GSK2973980A** in inhibiting the enzymatic activity of human DGAT1.

#### Protocol:

- Enzyme Preparation: Recombinant human DGAT1 enzyme is expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells).
- Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 100 mM Tris-HCl, pH 7.5), 10 mM MgCl2, 200  $\mu$ M diacylglycerol (DAG) as a substrate, and 10  $\mu$ M [1-14C]oleoyl-CoA as the radiolabeled co-substrate.
- Inhibitor Addition: GSK2973980A is dissolved in DMSO and added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.
- Reaction Initiation and Incubation: The reaction is initiated by the addition of the purified DGAT1 enzyme. The mixture is then incubated at 37°C for 30 minutes.
- Reaction Termination and Extraction: The reaction is stopped by the addition of a mixture of chloroform/methanol (2:1, v/v). The lipids are extracted by vortexing and centrifugation.

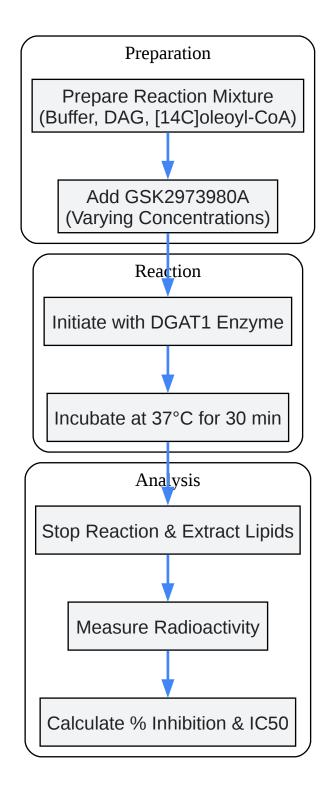




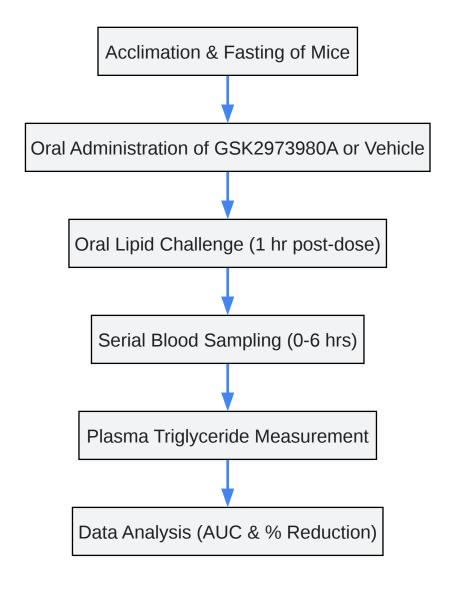


- Analysis: The organic phase containing the radiolabeled triglycerides is collected, dried, and the radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition at each concentration of GSK2973980A is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.









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